Cas no 2171961-99-0 (1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid)

1-(4-Hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its unique structural features. The compound combines a cyclopentane carboxylic acid moiety with a 4-hydroxypiperidine group, offering both hydrophilic and hydrophobic properties, which enhance its utility in medicinal chemistry and drug development. The hydroxyl group on the piperidine ring provides a reactive site for further functionalization, while the cyclopentane backbone contributes to conformational rigidity. This structural combination makes it a promising scaffold for designing bioactive molecules, such as enzyme inhibitors or receptor modulators. Its balanced polarity also improves solubility, facilitating its use in aqueous and organic reaction conditions. Suitable for research applications requiring precise stereochemical control.
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid structure
2171961-99-0 structure
商品名:1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
CAS番号:2171961-99-0
MF:C11H19NO3
メガワット:213.273463487625
CID:6406201
PubChem ID:165793967

1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
    • 2171961-99-0
    • EN300-1630684
    • インチ: 1S/C11H19NO3/c13-9(14)10(3-1-2-4-10)11(15)5-7-12-8-6-11/h12,15H,1-8H2,(H,13,14)
    • InChIKey: FKTFBUKGGWDTLN-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCNCC1)C1(C(=O)O)CCCC1

計算された属性

  • せいみつぶんしりょう: 213.13649347g/mol
  • どういたいしつりょう: 213.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 69.6Ų

1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1630684-0.5g
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
2171961-99-0
0.5g
$1084.0 2023-06-04
Enamine
EN300-1630684-5.0g
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
2171961-99-0
5g
$3273.0 2023-06-04
Enamine
EN300-1630684-0.1g
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
2171961-99-0
0.1g
$993.0 2023-06-04
Enamine
EN300-1630684-10.0g
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
2171961-99-0
10g
$4852.0 2023-06-04
Enamine
EN300-1630684-2.5g
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
2171961-99-0
2.5g
$2211.0 2023-06-04
Enamine
EN300-1630684-100mg
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
2171961-99-0
100mg
$678.0 2023-09-22
Enamine
EN300-1630684-500mg
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
2171961-99-0
500mg
$739.0 2023-09-22
Enamine
EN300-1630684-50mg
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
2171961-99-0
50mg
$647.0 2023-09-22
Enamine
EN300-1630684-5000mg
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
2171961-99-0
5000mg
$2235.0 2023-09-22
Enamine
EN300-1630684-0.25g
1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid
2171961-99-0
0.25g
$1038.0 2023-06-04

1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid 関連文献

1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acidに関する追加情報

1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid: A Comprehensive Overview

1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid (CAS No. 2171961-99-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a variety of therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of 1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid is composed of a cyclopentane ring linked to a piperidine ring via a carboxylic acid group. The presence of the hydroxy group on the piperidine ring imparts unique chemical and biological properties to the molecule. This structure is particularly interesting due to its potential for modulating various biological pathways and interactions.

In terms of chemical synthesis, several methods have been reported for the preparation of 1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid. One common approach involves the reaction of 4-hydroxypiperidine with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. This method yields high purity and yield, making it suitable for large-scale production. Another approach involves the use of palladium-catalyzed coupling reactions, which can provide additional structural diversity and functionalization options.

The biological activities of 1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid have been extensively studied in recent years. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, 1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid has demonstrated neuroprotective properties in preclinical models. Research has shown that it can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that this compound may have therapeutic potential in neuroprotection and neurodegenerative disorders.

Clinical trials are currently underway to further evaluate the safety and efficacy of 1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid. Preliminary results from phase I trials have indicated that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and pave the way for more advanced clinical trials to assess its therapeutic potential in various diseases.

In conclusion, 1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylic acid (CAS No. 2171961-99-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its anti-inflammatory and neuroprotective properties, makes it an attractive candidate for further development. Ongoing research and clinical trials will continue to shed light on its full therapeutic potential, contributing to advancements in the treatment of various diseases.

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